N1-(2-Fluorophenyl)benzene-1,2-diamine
Overview
Description
N1-(2-Fluorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H11FN2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluorophenyl)benzene-1,2-diamine typically involves the reaction of 2-fluoroaniline with 1,2-diaminobenzene. One common method includes the use of methanol as a solvent, with acetic acid as a catalyst and sodium cyanoborohydride as a reducing agent. The reaction is carried out at room temperature for several hours, followed by neutralization with sodium bicarbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluorophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
N1-(2-Fluorophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(2-Fluorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-Difluorophenyl)benzene-1,2-diamine
- N1-(2-Nitrophenyl)benzene-1,2-diamine
- N1-(2-Chlorophenyl)benzene-1,2-diamine
Uniqueness
N1-(2-Fluorophenyl)benzene-1,2-diamine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-N-(2-fluorophenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRPIXAYJLZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597633 | |
Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28898-03-5 | |
Record name | N1-(2-Fluorophenyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28898-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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